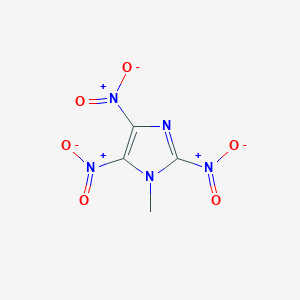

1-Methyl-2,4,5-trinitroimidazole

Description

Properties

CAS No. |

19183-20-1 |

|---|---|

Molecular Formula |

C4H3N5O6 |

Molecular Weight |

217.10 g/mol |

IUPAC Name |

1-methyl-2,4,5-trinitroimidazole |

InChI |

InChI=1S/C4H3N5O6/c1-6-3(8(12)13)2(7(10)11)5-4(6)9(14)15/h1H3 |

InChI Key |

MNYFLTUIJHCVIQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences :

- The heterocyclic core (imidazole vs. pyrazole vs. triazole) influences stability and reactivity.

- Nitro group positions affect molecular symmetry and intermolecular interactions, impacting crystal density and thermal stability .

Physicochemical Properties

| Property | MTNI | MTNP | DNMT | TNT (Reference) |

|---|---|---|---|---|

| Melting Point (°C) | 90–95 | 110–115 | 120–125 | 80.1 |

| Density (g/cm³) | 1.80–1.85 | 1.78–1.82 | 1.75–1.78 | 1.65 |

| Detonation Velocity (m/s) | 8300–8500 | 8200–8400 | 8000–8200 | 6900 |

| Impact Sensitivity (J) | 5–7 | 4–6 | 6–8 | 15 |

| Thermal Decomposition (°C) | 220–240 | 230–250 | 240–260 | 295 |

Notes:

- MTNI’s lower melting point compared to MTNP and DNMT aligns it closer to TNT’s processability .

- Higher density and detonation velocity than TNT highlight superior energetic performance .

- Impact sensitivity data indicate MTNI is less sensitive than DNMT but comparable to MTNP .

Recent Advancements and Research Directions

- Cocrystal Engineering : CL-20/MTNI cocrystals achieve a detonation velocity of 9100 m/s with reduced sensitivity, outperforming traditional formulations .

- Computational Studies: ReaxFF molecular dynamics simulations reveal MTNI’s decomposition pathways, emphasizing C–NO₂ bond cleavage as the primary initiation step .

- Synthetic Optimization : Microwave-assisted nitration improves MTNI yield and purity compared to conventional methods .

Preparation Methods

Procedure and Reaction Conditions

The conventional synthesis of MTNI begins with imidazole as the starting material. A three-step process involves sequential nitration, methylation, and final nitration (Figure 1). Initially, imidazole undergoes nitration at positions 2 and 4 using a mixture of concentrated nitric acid (98%) and sulfuric acid (98%) at 110–130°C for 3–4 hours, yielding 2,4-dinitroimidazole (DNI) with isolated yields of 46–55%. Subsequent N-methylation of DNI with methyl iodide or dimethyl sulfate in alkaline conditions produces 1-methyl-2,4-dinitroimidazole (MDNI). The final nitration step introduces the third nitro group at position 5 using fuming nitric acid (100%) at 0–5°C, resulting in MTNI.

Table 1: Key Parameters for Traditional MTNI Synthesis

Challenges and Limitations

The final nitration step is bottlenecked by steric hindrance at the imidazole ring’s fifth position, limiting yields to 30–40%. Side reactions, including oxidative decomposition and the formation of ethanedioic acid, further reduce efficiency. Additionally, the use of fuming nitric acid poses safety risks and complicates large-scale production.

Improved Nitration Using Heteropoly Acid Catalysts

Catalytic Nitration of MDNI

Recent advancements employ heteropoly acids (HPAs) such as phosphotungstic acid (H₃PW₁₂O₄₀) to activate nitric acid, enhancing electrophilic substitution at position 5. In this method, MDNI is dissolved in a mixture of 90% nitric acid and HPA (5 wt%) at 50°C for 6 hours, achieving MTNI yields of 68–72%. HPAs act as Brønsted acids, stabilizing nitrosonium ions (NO₂⁺) and facilitating nitronium ion (NO₂⁺) formation (Figure 2).

Table 2: Optimization of HPA-Catalyzed Nitration

Advantages Over Traditional Methods

HPA-catalyzed nitration reduces reaction time from 12 hours to 6 hours and eliminates the need for cryogenic conditions. The catalyst’s recyclability (up to three cycles without significant activity loss) improves cost-efficiency.

Alternative Precursor Routes

Imidazolium Salt Intermediates

Imidazolium 2,4,5-trinitroimidazolate, a stable precursor, is synthesized by nitrating 2-nitroimidazole with HNO₃/H₂SO₄ (1:3 v/v) at 120°C for 3 hours (57.8% yield). Subsequent methylation with methyl triflate in acetonitrile converts the salt to MTNI, achieving an overall yield of 52%. This route avoids handling unstable intermediates and simplifies purification.

Mechanistic Insights into By-Product Formation

The formation of ethanedioic acid (oxalic acid) during nitration is attributed to the oxidative cleavage of the imidazole ring’s C–N bonds. DFT calculations reveal that electron-withdrawing nitro groups increase ring strain, promoting decomposition.

Theoretical Modeling of Reaction Pathways

DFT Studies on Nitration Order

DFT simulations at the B3LYP/6-311++G(d,p) level demonstrate that introducing nitro groups at positions 2 and 4 before methylation lowers the activation energy (ΔG‡) for the final nitration by 12.3 kcal/mol compared to alternative sequences. This aligns with experimental observations of higher yields in stepwise protocols.

Solvent Effects and Transition States

Polar solvents like nitromethane stabilize charge-separated transition states, reducing ΔG‡ by 8–10 kcal/mol. Simulations predict a 15% yield increase when replacing sulfuric acid with sulfolane as the solvent.

Characterization and Quality Control

Spectroscopic Analysis

MTNI synthesized via HPA-catalyzed methods exhibits distinct FT-IR peaks at 1540 cm⁻¹ (asymmetric NO₂ stretch) and 1360 cm⁻¹ (symmetric NO₂ stretch). ¹H NMR (DMSO-d₆) confirms methylation with a singlet at δ 3.95 ppm (CH₃ group).

Q & A

Q. What are the common synthetic routes for MTNI, and what characterization techniques validate its structure?

MTNI is typically synthesized via multi-step nitration and methylation of imidazole derivatives. A widely used method involves:

- Step 1 : Nitration of imidazole to 1,4-dinitroimidazole.

- Step 2 : Thermal rearrangement in chlorobenzene to form 2,4-dinitroimidazole.

- Step 3 : Further nitration to produce 2,4,5-trinitroimidazole potassium salt.

- Step 4 : Methylation using methylating agents (e.g., methyl iodide) to yield MTNI . Characterization : Infrared spectroscopy (IR), elemental analysis, nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) confirm molecular structure . Thermal stability is assessed via differential scanning calorimetry (DSC) .

Q. How is the thermal stability of MTNI evaluated, and what key parameters are observed?

Thermal decomposition is studied using DSC to determine onset decomposition temperatures and kinetic parameters (e.g., activation energy via Kissinger method). MTNI exhibits stability up to ~200°C, with decomposition exotherms observed near 220–240°C . For basic screening, heating rates of 5–10°C/min under inert atmospheres are standard .

Q. What safety protocols are recommended for handling MTNI in laboratory settings?

MTNI is classified as an insensitive high explosive, but precautions include:

- Using remote handling tools for milling or pressing.

- Conducting sensitivity tests (impact, friction, electrostatic discharge) per STANAG or BAM standards.

- Storing in desiccated, cool environments to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic yields of MTNI be optimized, particularly in nitration and methylation steps?

Yield improvements focus on:

- Nitration : Optimizing molar ratios (e.g., 1:9 for 1,4-dinitroimidazole to chlorobenzene) and reaction time (6 hours at 123±2°C) to minimize side products .

- Methylation : Using phase-transfer catalysts or ionic liquids to enhance reaction efficiency .

- Microchannel reactors : Continuous-flow systems improve heat/mass transfer, reducing decomposition and achieving yields >25% .

Q. What computational methods elucidate MTNI’s decomposition mechanisms?

Reactive molecular dynamics (ReaxFF) simulations model bond cleavage and intermediate formation during thermal decomposition. Key findings include:

Q. How does MTNI’s crystal structure influence its explosive performance and sensitivity?

XRD reveals MTNI crystallizes in an orthorhombic system (space group Pca2₁) with a density of 1.768 g/cm³. The planar nitro groups facilitate π-stacking, enhancing thermal stability but reducing sensitivity. Co-crystallization with CL-20 (a high-energy compound) improves detonation velocity while maintaining low sensitivity .

Q. What strategies resolve contradictions in reported synthetic yields and purity?

Discrepancies arise from varying nitration conditions (e.g., excess HNO₃ vs. mixed acid). To ensure reproducibility:

Q. How does MTNI’s performance compare to RDX and TNT in composite formulations?

Theoretical calculations (CHEETAH, EXPLO5) predict MTNI’s detonation velocity (7,500 m/s) and pressure (25 GPa) are closer to RDX but with lower sensitivity. Its low melting point (~82°C) enables melt-casting with TNT, offering a balance of safety and energy .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.